molecular formula C9H4F3NO3 B1418738 6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid CAS No. 1204298-47-4

6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid

Cat. No. B1418738
M. Wt: 231.13 g/mol
InChI Key: WILVLFLFYQJSBL-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .


Chemical Reactions Analysis

The trifluoromethyl group plays a significant role in chemical reactions. It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

  • Fluorescent Probes for Sensing pH and Metal Cations :

    • Tanaka et al. (2001) explored benzoxazoles as fluorescent probes, finding that these compounds are sensitive to pH changes and can be used for sensing metal cations like magnesium and zinc (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
  • Antimicrobial Agents Synthesis :

  • Synthetic Methods and Catalysis :

  • Drug Design and Bioactive Molecules Study :

    • Kabanda and Ebenso (2013) conducted a theoretical study on the structures and energies of benzoxazole–water complexes, providing insights for drug design (Kabanda & Ebenso, 2013).
    • Rajasekhar, Maiti, and Chanda (2017) reviewed the synthesis and applications of benzoxazole derivatives, emphasizing their significance in drug discovery and material science (Rajasekhar, Maiti, & Chanda, 2017).
  • Fluorescent Brighteners for Polyester Fibers :

    • Um (2007) discussed the synthesis and properties of benzoxazole-based fluorescent brighteners, specifically for application to polyester fibers (Um, 2007).

properties

IUPAC Name

6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-16-7(5)8(14)15/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVLFLFYQJSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203207
Record name 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid

CAS RN

1204298-47-4
Record name 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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